4,4-Dimethoxybut-3-en-2-one

Vue d'ensemble

Description

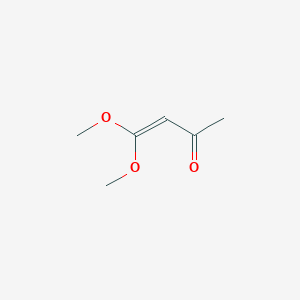

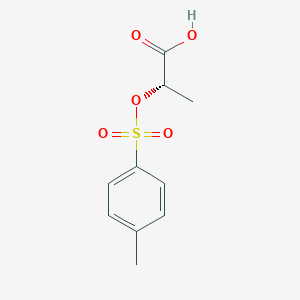

4,4-Dimethoxybut-3-en-2-one, also known as Acetylacetaldehyde dimethylacetal, is a ketone . It has a linear formula of CH3COCH2CH(OCH3)2 and a molecular weight of 132.16 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the preparation of a sodium methoxide solution and an ethyl formate-acetone mixed solution. The solutions are then pumped into a reaction kettle for reaction, and the solvent is removed using a film evaporator. The sodium formyl acetone solution and the concentrated sulfuric acid methanol solution are then pumped into a second reaction kettle for a reaction. After the reaction is finished, the reaction kettle is transferred to a third reaction kettle for neutralization. Finally, reduced pressure distillation is carried out to remove byproducts and obtain the product .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(CC©=O)OC . The InChI key for this compound is PJCCSZUMZMCWSX-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the preparation of ®-4,4-dimethoxy-2-butanol, pyrazoles, pyrimidines, and other compounds .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.414 (lit.) . The boiling point is 70-73 °C/20 mmHg (lit.) , and the density is 0.996 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds and Biomolecules

4,4-Dimethoxybut-1-yne, a related compound to 4,4-Dimethoxybut-3-en-2-one, serves as a valuable synthetic building block in the creation of various biomolecules. It plays a pivotal role in synthesizing heterocyclic compounds, functionalized alkenes, and key classes of biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

Synthesis of Hydroxyalkenals and Furans

The reaction of 4,4-Dimethoxybut-2-enals with Grignard compounds has been developed to synthesize hydroxyalkenals and furans. This process demonstrates the compound's utility in creating diverse chemical structures (Garibyan, Ovanesyan, Makaryan, Petrosyan, & Chobanyan, 2010).

Development of Fluorinated Compounds

This compound has been employed in the synthesis of trifluoromethyl-substituted salicylates. This showcases its importance in the formation of fluorinated compounds, which have broad applications in various fields, including medicinal chemistry (Iaroshenko et al., 2011).

Application in Polymer Synthesis

The chemosensitive properties of poly-4,4'-dialkoxy-2,2'-bipyrroles, which include 4,4'-dimethoxy-2,2'-bipyrrole, have been explored. These polymers exhibit high sensitivity to certain gases and hold potential for use in sensors and other electronic applications (Kronďák, Broncová, Anikin, Merz, & Mirsky, 2006).

Biotransformation and Enzyme Activity

This compound derivatives have been used in biotransformation studies involving the fungus Pleurotus ostreatus. This research highlights the potential of the compound in enzymatic and microbiological processes (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

Propriétés

IUPAC Name |

4,4-dimethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSYZFGADOYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492230 | |

| Record name | 4,4-Dimethoxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50473-61-5 | |

| Record name | 4,4-Dimethoxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)